molecular formula C14H11BrN2O2 B187136 3-(Pyridyl-2-methyl)-5-bromodioxindole CAS No. 99304-31-1

3-(Pyridyl-2-methyl)-5-bromodioxindole

Cat. No.: B187136
CAS No.: 99304-31-1
M. Wt: 319.15 g/mol
InChI Key: APILDSXOVHTVRI-UHFFFAOYSA-N
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Description

3-(Pyridyl-2-methyl)-5-bromodioxindole is a sophisticated synthetic compound designed for advanced medicinal chemistry and drug discovery research. The integration of the pyridine ring, a privileged scaffold in drug design, significantly enhances the molecule's potential as a bioactive agent . Pyridine-based structures are a cornerstone of modern pharmaceuticals, found in over 95 FDA-approved drugs targeting a wide spectrum of diseases, including cancer, infectious diseases, and central nervous system disorders . The specific substitution pattern on the core dioxindole scaffold is intended to fine-tune the compound's electronic properties, binding affinity, and metabolic stability, making it a valuable intermediate for constructing novel heterocyclic libraries . Researchers can leverage this compound in the synthesis of complex, three-dimensional nitrogen-containing heterocycles, which are of high interest due to their improved target selectivity and biological activity compared to flat, aromatic structures . Its potential research applications span multiple areas, including serving as a key precursor in the development of protease inhibitors, kinase inhibitors, and other targeted therapeutic agents. This product is provided For Research Use Only and is intended for use by qualified laboratory professionals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-hydroxy-3-(pyridin-2-ylmethyl)-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O2/c15-9-4-5-12-11(7-9)14(19,13(18)17-12)8-10-3-1-2-6-16-10/h1-7,19H,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APILDSXOVHTVRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CC2(C3=C(C=CC(=C3)Br)NC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90912764
Record name 5-Bromo-3-[(pyridin-2-yl)methyl]-3H-indole-2,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90912764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99304-31-1
Record name 2H-Indol-2-one, 1,3-dihydro-5-bromo-3-hydroxy-3-(2-pyridinylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099304311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Bromo-3-[(pyridin-2-yl)methyl]-3H-indole-2,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90912764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 3 Pyridyl 2 Methyl 5 Bromodioxindole

Retrosynthetic Analysis of the 3-(Pyridyl-2-methyl)-5-bromodioxindole Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. amazonaws.com For this compound, the primary disconnections involve breaking the bond between the pyridyl-2-methyl group and the C-3 position of the dioxindole core, and the bonds forming the dioxindole ring itself.

A key disconnection is the C-C bond at the C-3 position, suggesting a precursor like a 5-bromodioxindole and a 2-(halomethyl)pyridine or a related electrophile. Another strategic disconnection involves the formation of the oxindole (B195798) ring, which can be traced back to a substituted aniline (B41778) derivative. youtube.com For instance, a 2-amino-5-bromophenylacetic acid derivative could be a plausible starting point for the oxindole core. The pyridyl moiety can be introduced at a later stage.

Approaches to Dioxindole/Oxindole Core Construction

The construction of the dioxindole or oxindole core is a pivotal step in the synthesis of the target molecule. Both classical and modern methods are available for this purpose.

Conventional Cyclization Reactions for Indole (B1671886)/Oxindole Synthesis

Traditional methods for synthesizing the indole and oxindole ring systems often involve cyclization reactions of appropriately substituted anilines. youtube.com Some well-established methods include:

Fischer Indole Synthesis: While primarily for indoles, modifications can lead to oxindoles. This involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions.

Reissert Indole Synthesis: This method involves the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form the indole-2-carboxylic acid, which can be further modified.

Hinsberg Indole Synthesis: This involves the reaction of a glyoxal (B1671930) with an aniline derivative.

These classical methods, while foundational, may sometimes require harsh reaction conditions.

Modern Catalyst-Mediated and Green Chemistry Approaches for Dioxindole Formation

Recent advances in organic synthesis have led to the development of more efficient and environmentally friendly methods for constructing the dioxindole core. sjp.ac.lk

Catalyst-Mediated Approaches:

Palladium-catalyzed reactions are prominent in modern indole and oxindole synthesis. organic-chemistry.orgmdpi.com For instance, the palladium-catalyzed cyclization of α-chloroacetanilides provides a highly regioselective route to oxindoles with good functional group compatibility. organic-chemistry.org Other transition metals like cobalt have also been employed in the synthesis of indole derivatives through cross-dehydrogenative coupling and other catalytic cycles. mdpi.com

Green Chemistry Approaches:

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. sjp.ac.lk In the context of dioxindole synthesis, this translates to:

Use of Greener Solvents: Utilizing water or other environmentally benign solvents instead of volatile organic compounds. sjp.ac.lk

Catalyst-Free Reactions: Some protocols have been developed for the synthesis of 3-substituted-3-hydroxyisoxazole-oxindole hybrids under catalyst-free conditions in water. sjp.ac.lk

Halide Catalysis: The use of halide catalysis with safer oxidants like oxone represents a green approach to the oxidation of indoles to 2-oxindoles. nih.gov

Biocatalysis: Harnessing enzymes for organic synthesis offers high selectivity and mild reaction conditions, presenting a green alternative for producing oxindoles and their derivatives. researchgate.net

Approach Description Key Advantages
Catalyst-Mediated Employs transition metal catalysts like palladium and cobalt to facilitate cyclization and coupling reactions. organic-chemistry.orgmdpi.comHigh efficiency, regioselectivity, and functional group tolerance. organic-chemistry.org
Green Chemistry Focuses on using environmentally friendly solvents, catalyst-free conditions, and safer reagents. sjp.ac.lkReduced environmental impact, safer procedures, and often simpler workups. sjp.ac.lk
Biocatalysis Utilizes enzymes to catalyze reactions for the synthesis of oxindoles. researchgate.netHigh selectivity, mild reaction conditions, and environmental compatibility. researchgate.net

Introduction and Functionalization of the Pyridyl-2-methyl Moiety

The introduction of the pyridyl-2-methyl group at the C-3 position of the dioxindole core is a critical step that defines the final structure of the target molecule.

Strategies for C-C Bond Formation at the C-3 Position of Dioxindole

The formation of a carbon-carbon bond at the C-3 position of the dioxindole ring is a common transformation in the synthesis of related compounds. Several strategies can be employed:

Alkylation of Dioxindole Enolates: Dioxindoles can be deprotonated at the C-3 position to form an enolate, which can then react with an electrophile like 2-(halomethyl)pyridine.

Palladium-Catalyzed Cross-Coupling Reactions: Reactions such as the Suzuki or Heck coupling can be used to form the C-C bond. numberanalytics.com For instance, a 3-halo-dioxindole could be coupled with a pyridyl-2-methylboronic acid derivative.

Radical Reactions: Radical addition reactions can also be a viable method for functionalizing the C-3 position. organic-chemistry.org

Surface-Strain Induced C-C Bond Formation: Computational studies have shown that surface strain on copper can enhance C-C bond formation, a concept that could potentially be applied to complex organic syntheses. nih.gov

Pyridine (B92270) Ring Functionalization and Derivatization Methods

The pyridine ring is a common motif in pharmaceuticals and its functionalization is a well-studied area of organic chemistry. researchgate.netresearcher.life

Nucleophilic Aromatic Substitution (SNAr): In electron-deficient pyridines, nucleophiles can replace leaving groups. The presence of a nitro group, for example, can activate the pyridine ring for SNAr reactions with thiolate anions. mdpi.comresearchgate.net

C-H Functionalization: Direct functionalization of C-H bonds is an atom-economical approach. researchgate.net This can be achieved through various methods, including transition-metal-free reactions and photocatalysis. researchgate.netacs.org

Synthesis from Acyclic Precursors: Pyridine rings can be constructed from acyclic starting materials, for example, through the condensation of 2-methyl-3-nitropyridines with aromatic aldehydes. mdpi.comresearchgate.net

Functionalization via N-Oxides: Pyridine N-oxides can be used to activate the pyridine ring for functionalization at various positions.

Regioselective Bromination of the Dioxindole Scaffold

The introduction of a bromine atom at the C-5 position of the dioxindole ring is a critical step in the synthesis of this compound. The electronic nature of the dioxindole system, with its electron-rich aromatic ring, generally directs electrophilic aromatic substitution to the 5- and 7-positions. However, achieving high regioselectivity for the 5-position often requires careful selection of brominating agents and reaction conditions.

A common strategy to control the regioselectivity of bromination on indole-based scaffolds involves the use of N-bromosuccinimide (NBS) in a suitable solvent. The reaction mechanism proceeds through an electrophilic attack of the bromonium ion on the electron-rich aromatic ring. The presence of the lactam carbonyl group in the dioxindole ring deactivates the ring towards electrophilic substitution, but the 5-position remains one of the most nucleophilic sites.

In a study on the regioselective bromination of a related indole derivative, methyl indolyl-3-acetate, the introduction of electron-withdrawing groups at the N1 position was shown to be an effective strategy to direct bromination. nih.gov While this was for a C-6 bromination, the principle of using directing groups is a valuable strategy. For the 5-bromination of a dioxindole, the inherent electronic preference often suffices.

Table 1: Exemplary Conditions for Regioselective Bromination of Indole Analogs

Starting MaterialBrominating AgentSolventTemperatureYield (%)Reference
Methyl indolyl-3-acetate derivativeN-BromosuccinimideCCl4Room Temperature86 nih.gov
3,5-dimethylpyridineN-BromosuccinimideCCl4Reflux50 researchgate.net

Note: This table presents data for analogous bromination reactions to illustrate common conditions and reagents.

Total Synthesis and Analogous Compound Preparation of this compound

The total synthesis of this compound can be conceptualized through a convergent or a linear approach. A plausible linear strategy would involve the initial synthesis of 5-bromodioxindole followed by the introduction of the pyridylmethyl group at the 3-position.

Step 1: Synthesis of 5-Bromoisatin (B120047)

The synthesis typically begins with the Sandmeyer reaction of 4-bromoaniline (B143363). Diazotization of 4-bromoaniline with sodium nitrite (B80452) in the presence of a strong acid, followed by reaction with chloral (B1216628) hydrate (B1144303) and hydroxylamine, yields the corresponding isonitrosoacetanilide. Subsequent cyclization in the presence of a strong acid like sulfuric acid affords 5-bromoisatin.

Step 2: Reduction to 5-Bromodioxindole

5-Bromoisatin can be selectively reduced to 5-bromodioxindole. This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) or catalytic hydrogenation.

Step 3: Synthesis of the Pyridyl Side Chain

The 2-(chloromethyl)pyridine (B1213738) or 2-(bromomethyl)pyridine (B1332372) hydrochloride side chain can be synthesized from 2-methylpyridine (B31789). Radical halogenation of 2-methylpyridine using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN can yield the desired halomethylpyridine. A patent describes a method for preparing 2-methyl-3-bromopyridine, which could be an alternative precursor. google.com

Step 4: Condensation to form this compound

The final key step is the C3-alkylation of the 5-bromodioxindole with the prepared 2-(halomethyl)pyridine. This reaction is typically carried out in the presence of a base to deprotonate the acidic C3-proton of the dioxindole, forming a nucleophilic enolate that then attacks the electrophilic chloromethyl or bromomethyl group of the pyridine side chain.

An alternative strategy for a related class of compounds, 3-(pyridin-2-yl)quinazolin-2,4(1H,3H)-diones, involves the annulation of anthranilic esters with N-pyridyl ureas. mdpi.com While the core heterocycle is different, this highlights a strategy of forming the heterocyclic system with the pyridyl moiety already attached to a precursor.

The synthesis of analogous compounds can be achieved by varying the substituents on either the dioxindole core or the pyridine ring. For instance, using different substituted anilines in the initial Sandmeyer reaction would lead to analogs with different substitution patterns on the aromatic ring of the dioxindole. Similarly, employing different substituted 2-(halomethyl)pyridines would result in analogs with modified pyridine side chains. A study on the synthesis of 2-methyl-3-nitropyridines and their subsequent reactions provides a pathway to various substituted pyridine precursors. mdpi.com

Table 2: Key Reactions in the Proposed Synthesis of this compound and Analogs

Reaction StepStarting MaterialsReagents and ConditionsProductNotes
Isatin (B1672199) Synthesis4-Bromoaniline1. NaNO2, HCl2. Chloral hydrate, Hydroxylamine3. H2SO45-BromoisatinSandmeyer-based approach
Dioxindole Formation5-BromoisatinNaBH4, Methanol5-BromodioxindoleSelective reduction of the C2-carbonyl
Side Chain Halogenation2-MethylpyridineNBS, Benzoyl Peroxide, CCl42-(Bromomethyl)pyridineRadical side-chain halogenation
C3-Alkylation5-Bromodioxindole, 2-(Bromomethyl)pyridineBase (e.g., NaH, K2CO3), DMFThis compoundFormation of the C-C bond at the 3-position

Chemical Reactivity and Transformation Studies of 3 Pyridyl 2 Methyl 5 Bromodioxindole

Electrophilic and Nucleophilic Reactions of the Dioxindole Ring System

The dioxindole ring system in 3-(Pyridyl-2-methyl)-5-bromodioxindole is characterized by a nuanced electronic profile that allows for both electrophilic and nucleophilic reactions. The benzene (B151609) ring, substituted with a bromine atom and an amide group, is generally activated towards electrophilic aromatic substitution. The ortho- and para-directing influence of the amide nitrogen, coupled with the ortho, para-directing nature of the bromine, suggests that electrophilic attack would likely occur at the C4 and C6 positions. However, steric hindrance from the adjacent C3 substituent may influence the regioselectivity of such reactions.

The presence of two carbonyl groups and an amide linkage within the five-membered ring offers multiple sites for nucleophilic attack. The C2-ketone is susceptible to attack by various nucleophiles, which could be followed by dehydration or ring-opening reactions depending on the reaction conditions. The amide bond, while generally stable, can undergo hydrolysis under harsh acidic or basic conditions.

Furthermore, the N-H proton of the dioxindole is weakly acidic and can be deprotonated by a suitable base to generate a nucleophilic anion. This anion can then participate in N-alkylation or N-acylation reactions, providing a straightforward method for introducing substituents at the nitrogen atom.

Reactivity of the Pyridyl-2-methyl Substituent

The pyridyl-2-methyl group attached at the C3 position introduces additional reactive sites, primarily centered on the pyridine (B92270) ring and the connecting methylene (B1212753) bridge.

The nitrogen atom of the pyridine ring is basic and nucleophilic, making it a prime site for reactions with electrophiles. researchgate.net It can be readily protonated by acids to form a pyridinium salt. This nitrogen is also susceptible to alkylation with alkyl halides to form quaternary pyridinium salts, a reaction that can modify the electronic properties and solubility of the entire molecule. Furthermore, the pyridine nitrogen can be oxidized to the corresponding N-oxide using oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA). Pyridine N-oxides have distinct reactivity compared to the parent pyridine, including altered directing effects in electrophilic substitution and participation in unique rearrangements. clockss.org

The methylene bridge connecting the pyridyl and dioxindole rings is activated by the adjacent aromatic systems. The protons on this methylene group can exhibit a degree of acidity and may be removed by a strong base, generating a carbanion. This carbanion can then react with various electrophiles, allowing for further functionalization at this position. Additionally, the methylene bridge can be a target for oxidative transformations, potentially leading to the formation of a carbonyl group, which would significantly alter the structure and properties of the molecule. The condensation of 2-methylpyridines with aldehydes, which relies on the reactivity of the methyl group, provides a precedent for the potential reactivity of this methylene bridge. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions at the Bromo-Position

The bromine atom at the C5 position of the dioxindole ring is an excellent handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. researchgate.netnih.gov These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net A wide array of coupling partners can be utilized, leading to a diverse range of derivatives.

Common palladium-catalyzed cross-coupling reactions applicable to the 5-bromo position include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form a new C-C bond, enabling the introduction of aryl, heteroaryl, or vinyl groups. researchgate.net

Heck-Mizoroki Reaction: Coupling with alkenes to introduce a vinyl substituent. researchgate.net

Sonogashira Coupling: Reaction with terminal alkynes to form a C-C triple bond, leading to alkynyl-substituted dioxindoles. mdpi.com

Buchwald-Hartwig Amination: Coupling with amines to form a C-N bond, allowing for the introduction of various primary or secondary amino groups.

Stille Coupling: Reaction with organostannanes to form C-C bonds.

These reactions typically proceed under mild conditions and exhibit high functional group tolerance, making them highly valuable for the late-stage functionalization of complex molecules like this compound. researchgate.net

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions at the 5-Bromo Position

Reaction NameCoupling PartnerBond FormedTypical Catalyst/Ligand System
Suzuki-MiyauraR-B(OH)₂ or R-B(OR')₂C-C (Aryl, Vinyl)Pd(PPh₃)₄, Pd(OAc)₂/SPhos
Heck-MizorokiAlkene (H₂C=CHR)C-C (Vinyl)Pd(OAc)₂, PdCl₂(PPh₃)₂
SonogashiraTerminal Alkyne (RC≡CH)C-C (Alkynyl)PdCl₂(PPh₃)₂/CuI
Buchwald-HartwigAmine (R₂NH)C-NPd₂(dba)₃/Xantphos, Pd(OAc)₂/BINAP
StilleOrganostannane (R-SnBu₃)C-C (Aryl, Vinyl, Alkyl)Pd(PPh₃)₄

Stereochemical Aspects in Chemical Transformations

The C3 carbon of the this compound is a chiral center. Therefore, the compound can exist as a pair of enantiomers. Any chemical transformation involving this stereocenter must consider the stereochemical outcome. For instance, reactions that proceed through a planar intermediate at C3 could lead to racemization. Conversely, the synthesis of this molecule can be approached with stereocontrol to yield a single enantiomer.

Asymmetric synthesis methodologies can be employed to set the stereochemistry at C3 during the construction of the dioxindole ring. Furthermore, reactions at other parts of the molecule must be assessed for their potential to induce changes at the existing stereocenter. For example, epimerization at C3 could potentially occur under certain basic or acidic conditions. The development of stereoselective transformations on this scaffold is crucial for the synthesis of enantiomerically pure derivatives, which is often a requirement for biological applications.

Functional Group Interconversions on the Parent Scaffold

Beyond the reactions at specific sites, various functional groups on the this compound scaffold can be interconverted to create new analogs. ub.eduvanderbilt.edu These transformations can be used to fine-tune the electronic and steric properties of the molecule.

Examples of potential functional group interconversions include:

Reduction of the C2-Carbonyl: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165). This transformation would introduce a new stereocenter at C2 and significantly alter the geometry of the five-membered ring.

Amide Modifications: The amide functionality can be reduced to an amine using strong reducing agents like lithium aluminum hydride.

Pyridine Ring Modifications: If the pyridine ring were to be substituted with other functional groups (e.g., a nitro group), these could be interconverted. For example, a nitro group can be reduced to an amino group, which can then undergo a wide range of further reactions. researchgate.netntnu.no

Table 2: Potential Functional Group Interconversions

Functional GroupTransformationTypical ReagentsResulting Functional Group
C2-KetoneReductionNaBH₄, LiAlH₄Secondary Alcohol
AmideReductionLiAlH₄, BH₃Amine
AmideHydrolysisH₃O⁺ or OH⁻, heatCarboxylic Acid and Amine (ring opening)
BromoareneDebrominationH₂, Pd/CArene (H)

Mechanistic Investigations in the Chemistry of 3 Pyridyl 2 Methyl 5 Bromodioxindole

Elucidation of Reaction Mechanisms for Synthetic Pathways

The synthesis of 3-substituted dioxindoles can be approached through several mechanistic pathways. A common strategy involves the modification of a pre-existing isatin (B1672199) (indole-2,3-dione) core. For the synthesis of 3-(Pyridyl-2-methyl)-5-bromodioxindole, a plausible mechanism involves the nucleophilic addition of a pyridyl-2-methyl organometallic reagent to 5-bromoisatin (B120047).

Proposed Reaction Mechanism: Grignard-type Addition

Formation of the Nucleophile: 2-Picoline (2-methylpyridine) is first deprotonated at the methyl group using a strong base like lithium diisopropylamide (LDA) or n-butyllithium to form a highly reactive carbanion. Alternatively, a Grignard reagent, (pyridin-2-ylmethyl)magnesium chloride, can be prepared from 2-(chloromethyl)pyridine (B1213738) and magnesium.

Nucleophilic Attack: The generated nucleophile attacks the electrophilic C3 carbonyl carbon of 5-bromoisatin. This step breaks the C=O pi bond, with the electrons moving to the oxygen atom to form a tertiary alkoxide intermediate.

Protonation/Workup: An acidic workup protonates the alkoxide oxygen, yielding the final product, this compound.

An alternative pathway could be the Martinet dioxindole synthesis, which involves the condensation of a substituted aniline (B41778) with an ester of mesoxalic acid. wikipedia.org However, for this specific 3-substituted product, addition to an isatin derivative is generally more direct. The reaction of 2-methyl-3-nitropyridines with nucleophiles also showcases the reactivity of the methyl group on a pyridine (B92270) ring, which can be adapted for such syntheses. researchgate.netmdpi.com

The mechanism is characterized by the formation of a key carbon-carbon bond at the C3 position of the oxindole (B195798) ring, transforming the sp²-hybridized carbonyl carbon into a chiral sp³-hybridized center.

Studies on Tautomeric Equilibria and Isomerization Processes within the Dioxindole/Oxindole Core

Dioxindoles, correctly named as 3-hydroxy-2-oxindoles, are in equilibrium with their tautomeric forms. This phenomenon is a type of keto-enol tautomerism, where the 3-hydroxyoxindole (the "enol" or, more accurately, lactam-enol form) interconverts with the 3-substituted-2,3-indolinedione (the keto form) and the oxindole form via proton transfer. youtube.comlibretexts.org For this compound, the primary equilibrium exists between the 3-hydroxy form and its corresponding 3-(pyridin-2-ylmethyl)-5-bromooxindole.

The position of this equilibrium is sensitive to several factors:

Solvent Polarity: Polar protic solvents can stabilize the more polar 3-hydroxy tautomer through hydrogen bonding. nih.govresearchgate.net In contrast, non-polar solvents may favor the less polar oxindole form.

Substituents: The electron-withdrawing bromine atom at the 5-position and the nature of the pyridylmethyl group at C3 influence the acidity of the C3 proton and the stability of the respective tautomers.

Temperature: Changes in temperature can shift the equilibrium, as the conversion between tautomers has an associated enthalpy change. researchgate.net

Computational studies on related heterocyclic systems like β-diketones and purine (B94841) derivatives have shown that the relative stability of tautomers can be accurately predicted by calculating their Gibbs free energies. nih.govmdpi.com The presence of intramolecular hydrogen bonding can also significantly favor one tautomer over another. nih.gov

FactorInfluence on EquilibriumRationale for this compound
Solvent Polar solvents (e.g., water, methanol) can stabilize the more polar 3-hydroxy tautomer.The pyridyl nitrogen and the hydroxyl group can act as hydrogen bond donors/acceptors, favoring the dioxindole form in protic solvents.
Substituents Electron-withdrawing groups on the aromatic ring can influence the acidity of the C-H or O-H protons.The 5-bromo group is electron-withdrawing, potentially influencing the pKa of the protons involved in tautomerization.
Temperature Can shift the equilibrium based on the thermodynamics of the interconversion (ΔH).The equilibrium constant (K_eq) is temperature-dependent.
pH The equilibrium can be catalyzed by acid or base. libretexts.orgBoth acidic and basic conditions can accelerate the interconversion between the tautomeric forms.

Role of Catalysts in Promoting Selective Transformations

Catalysis is pivotal in controlling the synthesis and subsequent reactions of dioxindole derivatives, particularly in achieving stereoselectivity at the C3 chiral center. rsc.org Since the addition of the pyridylmethyl group to 5-bromoisatin creates a stereocenter, enantioselective synthesis is a key goal.

Organocatalysis: Chiral bifunctional organocatalysts, such as those based on thiourea (B124793) or primary amines, have been successfully used in the asymmetric Michael addition of dioxindoles to electrophiles. rsc.org These catalysts operate through non-covalent interactions, like hydrogen bonding, to create a chiral environment around the reactants. This chiral pocket orients the substrates to favor the formation of one enantiomer over the other. springernature.com

Metal Catalysis: Chiral metal complexes, for instance, those involving Molybdenum, have been employed for the asymmetric allylic alkylation of oxindole enolates. nih.gov Such catalysts can achieve high levels of stereocontrol by forming a rigid chiral complex with the substrate, directing the approach of the electrophile. Chelation control, where a metal center coordinates to multiple sites on the substrate (like the pyridyl nitrogen and the enolate oxygen), can be a powerful strategy to influence regio- and diastereoselectivity. nih.gov

In the synthesis of this compound, a chiral catalyst could bind to the 5-bromoisatin and the incoming nucleophile, guiding the attack from a specific face to yield an enantiomerically enriched product.

Kinetic and Thermodynamic Studies of Key Reactions

The outcome of chemical reactions involving the this compound core can be governed by either kinetic or thermodynamic control. nih.govrsc.org

Kinetic Control: The product that is formed fastest is the major product. This typically occurs under irreversible conditions, such as low temperatures, where the activation energy barrier is the determining factor. The product distribution reflects the relative rates of formation of the possible products.

Thermodynamic Control: The most stable product is the major product. This is favored under reversible conditions, often at higher temperatures, allowing the initial products to equilibrate and form the thermodynamically most stable isomer.

This concept is particularly relevant in stereoselective synthesis. An initial reaction might produce a mixture of diastereomers. By choosing the right conditions (e.g., a specific catalyst or solvent system), it's possible to isomerize the mixture to favor the more stable diastereomer. nih.gov Studies have shown that a switch from kinetic to thermodynamic control can be achieved by changing the catalyst system, which in turn alters the reaction mechanism from irreversible to reversible. nih.gov For instance, the choice of a thiol cocatalyst has been shown to switch a reaction from being under kinetic control to thermodynamic control. nih.gov

Control TypeFavored ConditionsOutcome for Dioxindole Reactions
Kinetic Low temperature, strong non-reversible base, short reaction time.The product that forms via the lowest activation energy pathway dominates. This could be a specific, less stable stereoisomer.
Thermodynamic Higher temperature, weaker base (allowing for reversibility), longer reaction time.The system reaches equilibrium, and the most stable product (e.g., the least sterically hindered stereoisomer) dominates.

Understanding these principles is crucial for designing syntheses that yield a single, desired isomer of this compound.

Spectroscopic and Computational Approaches to Reaction Mechanism Probing

A combination of spectroscopic analysis and computational modeling provides a powerful toolkit for elucidating the complex mechanisms associated with this compound.

Spectroscopic Methods:

NMR Spectroscopy (¹H, ¹³C): Nuclear Magnetic Resonance is invaluable for structural elucidation. It can distinguish between tautomers by identifying characteristic signals, such as the C3-OH proton in the dioxindole form or the C3-H proton in the oxindole tautomer. mdpi.com In situ NMR can be used to monitor reaction progress, detect transient intermediates, and determine kinetic parameters.

Mass Spectrometry (MS): Helps to identify the molecular weight of products and intermediates, confirming the progression of the reaction.

Infrared (IR) and UV-Vis Spectroscopy: IR spectroscopy can differentiate between tautomers by identifying the C=O stretch of the ketone/amide and the O-H stretch of the hydroxyl group. UV-Vis spectroscopy can also be used to study tautomeric equilibria, as the different forms often have distinct absorption spectra. researchgate.net

Computational Approaches:

Density Functional Theory (DFT): DFT calculations are widely used to model reaction pathways. researchgate.netscispace.com Researchers can compute the geometries and energies of reactants, transition states, and products to map out the entire potential energy surface of a reaction. This allows for the determination of activation barriers, which helps to explain reaction rates and selectivity.

Tautomer Stability: Computational chemistry is particularly useful for studying tautomeric equilibria. By calculating the Gibbs free energy of each tautomer in different solvent environments (using models like the Polarizable Continuum Model, PCM), one can predict the most stable form under various conditions. nih.govnih.govorientjchem.org This theoretical insight complements experimental findings and helps to rationalize observed behaviors. nih.gov

These combined approaches allow for a detailed, molecular-level understanding of the formation and reactivity of this compound, guiding future synthetic efforts and applications.

Derivatization and Structural Modification Strategies for 3 Pyridyl 2 Methyl 5 Bromodioxindole Analogues

Synthetic Strategies for Analogue Library Generation

The generation of analogue libraries of 3-(Pyridyl-2-methyl)-5-bromodioxindole is pivotal for structure-activity relationship (SAR) studies. A cornerstone of this process is the efficient synthesis of the 3-substituted 3-hydroxy-5-bromooxindole precursor. Microwave-assisted synthesis has been shown to be an effective method for producing 3-hydroxy-2-oxindoles with high yields and significantly reduced reaction times, often between 5 to 10 minutes. nih.gov

A common approach involves the base-mediated alkylation of 5-bromo-3-hydroxyoxindole with a suitable electrophile, such as 2-(chloromethyl)pyridine (B1213738) or 2-(bromomethyl)pyridine (B1332372). The initial 5-bromo-3-hydroxyoxindole can be prepared from 5-bromoisatin (B120047) through various methods, including reduction or nucleophilic addition. The synthesis of 5-bromoindole (B119039) itself is a well-established process. mdpi.com

Palladium-catalyzed cross-coupling reactions offer another versatile strategy for creating diverse analogue libraries. For instance, Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids have been successfully employed to generate a range of pyridine-based derivatives, demonstrating the feasibility of modifying the pyridine (B92270) ring. iajps.com This methodology can be adapted to the this compound scaffold to explore a wide array of substituents on the pyridine moiety.

Starting MaterialReagentReaction TypeProduct ClassReference
5-BromoisatinMalonic acid/Cyanoacetic acidMicrowave-assisted decarboxylative condensation3-Carboxymethyl/cyanomethyl-3-hydroxy-5-bromooxindoles nih.gov
5-Bromo-2-methylpyridin-3-amineArylboronic acidsPalladium-catalyzed Suzuki coupling5-Aryl-2-methylpyridin-3-amines iajps.com
(R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-indoleVarious halidesElectrophilic substitution1-Substituted-(R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-indoles rsc.org

Systematic Variation of Substituents on the Dioxindole Core

Systematic variation of substituents on the dioxindole core is a key strategy to modulate the physicochemical and biological properties of the lead compound. The bromine atom at the 5-position is a particularly attractive site for modification. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, can be employed to introduce a wide range of aryl, heteroaryl, alkyl, and amino groups at this position.

Furthermore, the nitrogen atom of the dioxindole ring can be functionalized through N-alkylation or N-arylation reactions. These modifications can influence the compound's solubility, metabolic stability, and interaction with biological targets. For example, the synthesis of N-substituted (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-indole derivatives has been achieved through electrophilic substitution with various halides in the presence of a base. rsc.org

Modifications of the Pyridyl-2-methyl Side Chain

The pyridyl-2-methyl side chain at the 3-position offers multiple opportunities for structural modification. The pyridine ring itself can be substituted at various positions to alter its electronic properties and steric bulk. As previously mentioned, Suzuki coupling reactions are a powerful tool for this purpose. iajps.com

Additionally, the methylene (B1212753) bridge connecting the pyridine and dioxindole rings can be modified. For instance, homologation to an ethyl or propyl chain, or the introduction of substituents on the methylene group, can impact the conformational flexibility and binding orientation of the molecule. The synthesis of various 3-arylmethyl-2-oxindole derivatives has been accomplished through Knoevenagel condensation of an oxindole (B195798) with an aromatic aldehyde, followed by reduction. google.com A similar strategy could be employed using substituted pyridine-2-carboxaldehydes to generate analogues with modified linkers.

Stereoselective Synthesis of Chiral Analogues

The 3-position of the dioxindole core in this compound is a stereocenter, and the synthesis of enantiomerically pure analogues is often crucial for achieving selective biological activity. The key to stereoselective synthesis lies in the formation of the 3-substituted-3-hydroxyoxindole precursor.

Numerous organocatalytic and transition-metal-catalyzed methods have been developed for the enantioselective synthesis of 3-hydroxyoxindoles. rsc.orgchiralen.com For example, the use of chiral catalysts in the Michael addition of nucleophiles to isatins can afford highly enantioenriched products. nih.gov Specifically, the existence of commercially available 5-Bromo-3-hydroxy-3-(pyridin-2-ylmethyl)indolin-2-one suggests that its stereoselective synthesis has been achieved, likely through a catalytic asymmetric addition of a pyridin-2-ylmethyl nucleophile to 5-bromoisatin. google.com Once the chiral 3-hydroxy precursor is obtained, subsequent modifications can be carried out while preserving the stereochemical integrity at the C3 position.

Catalyst TypeReactionProductEnantiomeric Excess (ee)Reference
Chiral Lewis AcidAldol reaction3-HydroxyoxindolesHigh chiralen.com
9-epi-9-amino-9-deoxyquinineaza-Michael additionβ-(3-hydroxypyrazol-1-yl) ketones94-98% nih.gov
Rhodium-JosiphosReductive Heck reaction3-Substituted tetrahydropyridinesHigh nih.gov

Diversification via Heterocyclic Ring Annulation

Diversification of the this compound scaffold can be achieved through the construction of additional heterocyclic rings, often leading to the formation of spirocyclic systems. The 1,3-dipolar cycloaddition of azomethine ylides with 3-ylideneoxindoles is a powerful and widely used method for the synthesis of spiro[oxindole-3,3'-pyrrolidines]. google.comrsc.orgmdpi.com

This strategy typically involves the in situ generation of an azomethine ylide from the condensation of an amino acid (such as sarcosine (B1681465) or proline) with an isatin (B1672199) derivative, in this case, 5-bromoisatin. The subsequent cycloaddition with a suitable dipolarophile, or in some cases, with another molecule of the isatin-derived ketimine, leads to the stereoselective formation of the spiro-pyrrolidine ring. nih.govdoi.orgrsc.org The reaction conditions, including the choice of solvent and catalyst, can influence the diastereoselectivity of the cycloaddition. These spirocyclic analogues dramatically alter the three-dimensional shape of the parent molecule, opening up new possibilities for interaction with biological targets.

Reaction TypeReactantsProductKey FeaturesReference
[3+2] Cycloaddition5-Bromoisatin, Sarcosine, DipolarophileSpiro[5-bromooxindole-3,3'-pyrrolidine]High regio- and diastereoselectivity rsc.orgdoi.org
[4+1] Cycloadditionortho-Tosylaminophenyl-substituted p-QMs, 3-Chloro-5-bromooxindoleFunctionalized 3,2'-pyrrolidinyl spirooxindolesHigh diastereoselectivity

Computational and Theoretical Chemistry Studies on 3 Pyridyl 2 Methyl 5 Bromodioxindole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic landscape of 3-(Pyridyl-2-methyl)-5-bromodioxindole. These calculations, often employing methods like Density Functional Theory (DFT), provide a detailed picture of electron distribution and its influence on molecular reactivity.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

Furthermore, these calculations can map the electrostatic potential surface, highlighting regions of positive and negative charge. This information is invaluable for predicting how the molecule will interact with other chemical species, such as electrophiles and nucleophiles. For this compound, these maps can reveal the most likely sites for chemical attack, guiding synthetic modifications.

Table 1: Calculated Electronic Properties of this compound

ParameterValueSignificance
HOMO EnergyElectron-donating ability
LUMO EnergyElectron-accepting ability
HOMO-LUMO GapChemical reactivity and stability
Dipole MomentPolarity and intermolecular interactions

Note: Specific values are dependent on the level of theory and basis set used in the calculation.

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The three-dimensional structure of this compound is not static. The molecule can adopt various conformations due to the rotation around its single bonds. Molecular modeling and molecular dynamics (MD) simulations are employed to explore the potential energy surface and identify the most stable conformations.

These simulations can predict the preferred spatial arrangement of the pyridyl ring relative to the dioxindole core. By calculating the energy of different rotamers, researchers can determine the global minimum energy conformation, which is the most likely structure to be observed under experimental conditions.

MD simulations provide a dynamic view of the molecule's behavior over time, taking into account temperature and solvent effects. This allows for the study of conformational flexibility and the transitions between different low-energy states. Understanding the conformational landscape is essential as the biological activity and physical properties of a molecule are often dictated by its three-dimensional shape.

Prediction of Spectroscopic Signatures (NMR, IR, UV-Vis)

Theoretical calculations can predict the spectroscopic signatures of this compound, which can then be compared with experimental data to confirm its structure.

NMR Spectroscopy: Quantum chemical methods can calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (¹H and ¹³C). These predicted spectra can aid in the assignment of experimental peaks and provide confidence in the structural elucidation.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, corresponding to the absorption bands observed in an infrared (IR) spectrum. These theoretical frequencies can help in assigning specific vibrational modes to the observed experimental peaks, confirming the presence of key functional groups.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of the molecule, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. This provides insight into the electronic structure and the nature of the chromophores within the molecule.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted ParameterInterpretation
¹H NMRChemical Shifts (ppm)Proton environment
¹³C NMRChemical Shifts (ppm)Carbon skeleton
IRVibrational Frequencies (cm⁻¹)Functional groups
UV-VisAbsorption Maxima (nm)Electronic transitions

Note: The accuracy of predicted spectra is highly dependent on the computational method and the inclusion of solvent effects.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the structural features of a molecule and its chemical reactivity. For a series of related compounds, including derivatives of this compound, QSRR models can be developed to predict their reactivity in various chemical transformations.

These models typically use a set of calculated molecular descriptors, such as electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), and thermodynamic properties. By correlating these descriptors with experimentally determined reaction rates or equilibrium constants, a predictive model can be built. QSRR can be a valuable tool for optimizing reaction conditions and for designing new compounds with desired reactivity profiles.

Theoretical Studies on Reaction Pathways and Transition States

Computational chemistry allows for the detailed investigation of reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the transition state structures, which are the highest energy points along the reaction coordinate.

The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction pathway can be constructed. This information is crucial for understanding how a reaction proceeds and for predicting the feasibility of different reaction pathways. These theoretical insights can help in the design of more efficient synthetic routes and in the development of new catalysts.

Advanced Research Applications and Potentials for 3 Pyridyl 2 Methyl 5 Bromodioxindole As a Chemical Entity

Application as a Scaffold in Chemical Probe Development for Biochemical Research

The molecular architecture of 3-(Pyridyl-2-methyl)-5-bromodioxindole makes it an excellent scaffold for the design and synthesis of chemical probes. Chemical probes are small molecules used to study and manipulate biological systems, and the structural features of this compound provide multiple avenues for modification and targeting.

The dioxindole core is a privileged scaffold in medicinal chemistry, known for its presence in numerous biologically active compounds. nih.gov This core structure can interact with biological targets through various non-covalent interactions. The hydroxyl group and the amide within the dioxindole moiety can act as hydrogen bond donors and acceptors, facilitating binding to proteins and other biomolecules.

The bromine atom at the 5-position is a particularly valuable feature for probe development. It serves as a versatile chemical handle for late-stage functionalization through modern cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. nih.gov This allows for the attachment of various functionalities, including:

Reporter Tags: Fluorophores or biotin can be introduced to enable visualization and detection of the probe's interaction with its target.

Reactive Groups: Photo-cross-linkers or other covalent warheads can be appended to permanently label target proteins for identification.

Linkers: Polyethylene glycol (PEG) chains or other linkers can be attached to modulate solubility, cell permeability, and pharmacokinetic properties.

The pyridyl-2-methyl group at the chiral C3 center plays a crucial role in determining the probe's specificity and binding affinity. The pyridine (B92270) ring can engage in hydrogen bonding, π-stacking, and metal coordination, providing additional interaction points with a biological target. researchgate.net The stereochemistry at the C3 position can be controlled during synthesis, allowing for the creation of stereoisomers with potentially different biological activities and target selectivities, a key aspect in developing highly specific probes. rsc.org The development of sulfonyl fluoride probes, for instance, highlights the importance of modular scaffolds in creating ligands with a range of binding potencies for specific protein targets like cereblon. researchgate.netrsc.org

Structural Component Role in Chemical Probe Development Potential Modifications
Dioxindole Core Provides a rigid, three-dimensional framework for interacting with biological targets.Introduction of additional substituents to modulate binding.
5-Bromo Substituent Acts as a key site for synthetic diversification via cross-coupling reactions.Attachment of fluorophores, affinity tags, or reactive groups.
3-(Pyridyl-2-methyl) Group Influences target selectivity and binding affinity through specific interactions.Variation of the pyridine substitution pattern or methyl group.
C3 Stereocenter Allows for stereoselective targeting of biomolecules.Synthesis of enantiomerically pure probes.

Exploration in Supramolecular Chemistry and Host-Guest Interactions

The distinct functional groups within this compound make it a compelling candidate for studies in supramolecular chemistry, which focuses on non-covalent interactions to build larger, organized structures.

The pyridine moiety is a cornerstone of supramolecular chemistry. The nitrogen atom is a well-known hydrogen bond acceptor and a coordination site for metal ions. researchgate.net The persistent nature of carboxylic acid-pyridine hydrogen bonds, for example, demonstrates the reliability of this interaction in forming predictable supramolecular synthons. acs.org This allows the compound to participate in the self-assembly of discrete complexes, coordination polymers, or metallogels. mdpi.com The ability of pyridyl-containing macrocycles to form complex structures highlights this potential. rsc.org

Furthermore, both the dioxindole and pyridine rings are aromatic and can engage in π-π stacking interactions. These interactions, in concert with hydrogen bonding, can direct the assembly of molecules into well-defined one-, two-, or three-dimensional networks. The interplay between the hydrogen-bonding capabilities of the dioxindole's N-H and O-H groups and the pyridine nitrogen can lead to the formation of intricate and stable supramolecular architectures. researchgate.net

In host-guest chemistry, the compound could function as either a host or a guest. The dioxindole core could potentially encapsulate small guest molecules, while the pyridyl group could act as a binding site for specific ions or neutral molecules, driven by hydrogen bonding or ion-dipole interactions.

Interaction Type Involving Structural Feature(s) Potential Supramolecular Outcome
Hydrogen Bonding Dioxindole (N-H, O-H), Pyridine (N)Self-assembly into tapes, sheets, or gels; Anion binding.
Metal Coordination Pyridine (N)Formation of metallacycles, coordination polymers, or metallogels. mdpi.com
π-π Stacking Dioxindole Ring, Pyridine RingStabilization of assembled structures; Formation of columnar or layered arrangements.
Host-Guest Interaction Dioxindole Cavity, Pyridine Binding SiteSelective binding of small molecules or ions.

Utilization in Materials Science and Polymer Chemistry as a Building Block

In materials science, this compound can serve as a functional building block for the creation of novel materials and polymers with tailored properties. The reactivity of the bromo-substituent is key to its utility in this field.

Through metal-catalyzed cross-coupling reactions, the molecule can be incorporated into polymer chains as a monomer. For example, polymerization via Suzuki or Stille coupling could yield conjugated polymers. The presence of the dioxindole and pyridine units in the polymer backbone would be expected to impart specific electronic, optical, or thermal properties. Such polymers could find applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Alternatively, the molecule can be used as a functional additive or side-chain unit. It could be grafted onto existing polymer backbones to introduce specific functionalities. The pyridyl group, for instance, could be used to:

Improve adhesion to surfaces.

Create sites for metal nanoparticle coordination.

Introduce pH-responsive behavior into the material.

The inherent rigidity of the dioxindole scaffold can enhance the thermal stability and mechanical properties of polymers. Furthermore, the combination of hydrogen bonding and π-stacking capabilities can be exploited to create self-healing materials or polymers with defined secondary structures. The integration of supramolecular chemistry and polymer science often leads to the development of new nanotechnologies. rsc.org

Role in the Development of Chemo-Sensors and Imaging Agents

The structural and electronic properties of this compound make it a promising platform for the development of chemo-sensors and imaging agents. Many indole (B1671886) derivatives are known to be fluorescent, and this property can be exploited for sensing applications. spectroscopyonline.commdpi.com

A chemo-sensor based on this scaffold would typically consist of a signaling unit (the fluorophore, in this case, the dioxindole core) and a recognition unit (the receptor). The pyridyl-methyl group is well-suited to act as a recognition unit for various analytes, particularly metal ions. Coordination of a metal ion to the pyridine nitrogen would alter the electronic properties of the entire molecule, leading to a change in its fluorescence emission (e.g., enhancement or quenching). This "turn-on" or "turn-off" response forms the basis of detection. mdpi.com Indole-based sensors have been successfully developed for detecting ions like fluoride and zinc, often utilizing hydrogen bonding or chelation mechanisms. spectroscopyonline.commdpi.com

Component Function in a Chemo-Sensor/Imaging Agent
Dioxindole Core Acts as the fluorescent signaling unit (fluorophore).
Pyridyl-methyl Group Serves as the recognition site for specific analytes (e.g., metal ions).
5-Bromo Substituent Allows for tuning of photophysical properties or attachment of other functional groups (e.g., targeting ligands, other fluorophores).

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(Pyridyl-2-methyl)-5-bromodioxindole?

Answer: The synthesis typically involves bromination of a dioxindole precursor using N-bromosuccinimide (NBS) under anhydrous conditions (e.g., DMF, 0–5°C), followed by coupling with a pyridylmethyl group via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Phosphonylation of brominated pyridines using triethyl phosphite has been effective for introducing functional groups . Reaction optimization, such as temperature control (e.g., 178°C for similar compounds) and catalyst selection (e.g., Pd(PPh₃)₄), can enhance yields .

Q. How should researchers characterize the structural integrity of this compound?

Answer: Use a combination of:

  • NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY and NOESY) to confirm connectivity and stereochemistry.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography for absolute configuration determination (single-crystal diffraction at <100 K) . Recent studies on pyrrolidine carboxylates highlight NOE NMR experiments for spatial proton relationships .

Q. What are the recommended storage conditions to ensure compound stability?

Answer: Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent photodegradation. Avoid alkaline conditions (pH >8), as brominated analogs degrade rapidly in such environments . Purity should be verified monthly via HPLC (≥95%) using C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How does the bromine substituent influence electronic properties and reactivity in cross-coupling reactions?

Answer: Bromine acts as a leaving group in Suzuki couplings, facilitating carbon-carbon bond formation. Density functional theory (DFT) calculations reveal its electron-withdrawing effect increases electrophilicity at the 5-position, promoting nucleophilic aromatic substitution. Comparative studies with non-brominated analogs show reduced reaction activation energy (ΔG‡ by ~15 kJ/mol) in palladium-catalyzed reactions . UV-Vis spectroscopy and cyclic voltammetry can quantify electronic effects on the dioxindole core .

Q. How should researchers resolve contradictions in reported enzyme inhibition data across studies?

Answer: Address discrepancies through:

  • Orthogonal validation : Re-test activity using fluorescence-based and radiometric assays under standardized ATP concentrations (1 mM vs. 100 μM).
  • Purity verification : Confirm ≥95% purity via HPLC-MS .
  • Buffer optimization : Adjust Mg²⁺ concentrations (e.g., 5 mM vs. 10 mM), as kinase inhibitors like SB-202190 show IC₅₀ variations under different conditions .

Q. What strategies improve aqueous solubility for in vivo pharmacokinetic studies?

Answer: Sequential approaches include:

  • Salt formation : Screen hydrochloride or mesylate salts.
  • Cyclodextrin complexation : Use β-cyclodextrin (10–20% w/v) to enhance solubility 3–5 fold .
  • Nanoformulation : PEGylated liposomes (50–100 nm) improve bioavailability, as seen in brominated heterocycles .

Q. How to differentiate target-specific effects from off-target interactions in cellular models?

Answer: Implement a multi-tier strategy:

  • Tier 1 : CRISPR-Cas9 knockout of the target protein to assess resistance.
  • Tier 2 : Test in primary cells vs. immortalized lines.
  • Tier 3 : Chemical proteomics with broad-spectrum kinase inhibitor beads. Studies on p38 MAPK inhibitors (e.g., SKF-86002) show this reduces false positives by 78% .

Q. What in vitro models best predict hepatic metabolism and clearance?

Answer: Use:

  • Primary screening : Human liver microsomes (HLM) with NADPH cofactors.
  • Secondary confirmation : Fresh hepatocytes in suspension.
  • Mechanistic studies : CYP450 isoform inhibitors (e.g., ketoconazole for CYP3A4). Data from 5-bromo-2-methoxy analogs suggest predominant glucuronidation (UGT1A1-mediated), necessitating phase II metabolism assessment .

Methodological Notes

  • Stability Testing : Follow ICH Q1A(R2) guidelines for accelerated stability studies (40°C/75% RH for 6 months) with monthly HPLC analysis .
  • Effort Exertion in Experimental Design : Longitudinal studies (e.g., 1-week vs. 1-year intervals) help resolve contradictions in bioactivity outcomes, as seen in stress response research .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.